7-Amino-4-phenyl-2H-chromen-2-one
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Overview
Description
7-Amino-4-phenyl-2H-chromen-2-one is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 7th position and a phenyl group at the 4th position of the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. For this specific compound, the reaction may involve the use of 4-phenyl-2H-chromen-2-one as a starting material, which is then aminated at the 7th position using suitable reagents .
Industrial Production Methods: Industrial production of this compound may employ large-scale synthesis techniques such as continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
7-Amino-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of fluorescent dyes and optical brighteners
Mechanism of Action
The mechanism of action of 7-Amino-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
- 7-Amino-4-methyl-2H-chromen-2-one
- 7-Hydroxy-4-phenyl-2H-chromen-2-one
- 7-Diethylamino-4-methyl-2H-chromen-2-one
Comparison: 7-Amino-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For example, the presence of the phenyl group at the 4th position enhances its ability to interact with hydrophobic pockets in target proteins, potentially increasing its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
7-amino-4-phenylchromen-2-one |
InChI |
InChI=1S/C15H11NO2/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-9H,16H2 |
InChI Key |
APOYRJKYDQZQST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)N |
Origin of Product |
United States |
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